molecular formula C22H27N5O3S B2397884 4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 2415501-60-7

4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2397884
CAS No.: 2415501-60-7
M. Wt: 441.55
InChI Key: WKKFATBDRSFMCL-UHFFFAOYSA-N
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Description

4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves multiple steps, starting with the preparation of the pyridazinyl and pyrrolo[3,4-c]pyrrole moieties. The key steps include:

    Formation of the Pyridazinyl Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Construction of the Pyrrolo[3,4-c]pyrrole Core: This involves the annulation of the pyrrole ring, which can be done using intramolecular cyclization reactions.

    Coupling of the Two Moieties:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic structure could be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,4-c]pyrrole Derivatives: These compounds share the pyrrolo[3,4-c]pyrrole core and have similar electronic properties.

    Pyridazinyl Compounds: Compounds with the pyridazinyl moiety exhibit similar reactivity and potential biological activity.

Uniqueness

What sets 4-[5-(6-cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylbenzene-1-sulfonamide apart is its combination of these two moieties, which may confer unique properties in terms of stability, reactivity, and biological activity.

Properties

IUPAC Name

4-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-25(2)31(29,30)19-7-5-16(6-8-19)22(28)27-13-17-11-26(12-18(17)14-27)21-10-9-20(23-24-21)15-3-4-15/h5-10,15,17-18H,3-4,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKFATBDRSFMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC3CN(CC3C2)C4=NN=C(C=C4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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